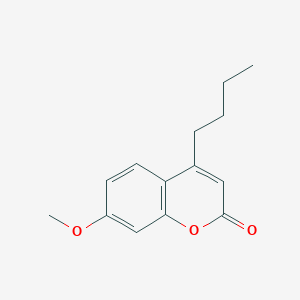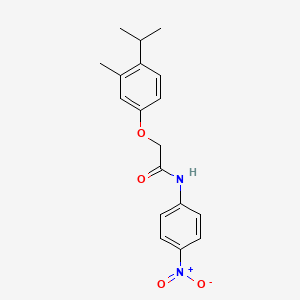
1-naphthyl 2,5-dichlorobenzenesulfonate
Overview
Description
1-naphthyl 2,5-dichlorobenzenesulfonate, also known as NDBS, is a chemical compound that has been widely used in scientific research due to its unique properties. NDBS is a sulfonate compound that contains a naphthalene ring with two chlorine atoms and a benzenesulfonate group. This compound is a white crystalline powder that is soluble in water and organic solvents.
Scientific Research Applications
Electrochromic and Fluorescent Polymers
1-Naphthyl derivatives, such as 1-(1-naphthyl)-2,5-di-2-thienyl-1H-pyrrole, are utilized in the synthesis of polymers with electrochromic and fluorescent properties. These polymers exhibit reversible redox processes and stable electrochromic behavior, changing colors based on their oxidation state. They also show fluorescence, despite their monomers being almost non-fluorescent (Cihaner & Algi, 2008).
Catalysis in Organic Synthesis
In organic chemistry, 1-naphthyl derivatives are used in catalytic processes. For example, 1-naphthols and naphthyl benzenesulfonamides undergo reactions with internal alkynes, facilitated by iridium-catalyzed systems. These reactions lead to the efficient production of various organic compounds (Nishinaka et al., 2001).
Inorganic-Organic Solid Structures
In the field of materials science, naphthyl sulfonates are studied for their role in forming layered structures in inorganic-organic solids. These structures are influenced by the size of the pendant aryl group, with 1-naphthyl groups leading to the incorporation of water in the layers, forming type 2 solids (Côté & Shimizu, 2004).
Environmental Monitoring
In environmental science, naphthalenesulfonates, closely related to 1-naphthyl 2,5-dichlorobenzenesulfonate, are monitored in industrial effluents. Techniques like ion-pair chromatography and electrospray-mass spectrometry are used to detect and quantify these compounds in wastewater, highlighting their importance as pollutants (Alonso, Castillo, & Barceló, 1999).
Chemical Synthesis and Crystallography
1-Naphthyl derivatives are also pivotal in synthesizing various chemical compounds and in studying their crystal structures. For instance, 2-acetylnaphthalen-6-yl 4-methylbenzosulfonate's synthesis and crystal structure have been investigated, providing insights into molecular conformations and interactions (Jia-rong & Guang, 2005).
Photocatalytic Degradation
Naphthalenesulfonates are studied for their photocatalytic degradation on titanium dioxide. This research is significant for understanding the breakdown of water-soluble pollutants and their transformation into less harmful substances (Szabó-Bárdos et al., 2008)
Properties
IUPAC Name |
naphthalen-1-yl 2,5-dichlorobenzenesulfonate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10Cl2O3S/c17-12-8-9-14(18)16(10-12)22(19,20)21-15-7-3-5-11-4-1-2-6-13(11)15/h1-10H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKOIWNDOFDSLHT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2OS(=O)(=O)C3=C(C=CC(=C3)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10Cl2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-3-[(2,5-dichlorophenyl)amino]acrylonitrile](/img/structure/B4954780.png)

![2-(3,4-dimethoxybenzylidene)-6,7-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B4954786.png)
![1-acetyl-4-(4-{[1-(2-phenylethyl)-4-piperidinyl]oxy}benzoyl)-1,4-diazepane](/img/structure/B4954791.png)
![3-(4-chlorophenyl)-4-methyl-5-{[2-oxo-2-(1-pyrrolidinyl)ethyl]thio}-4H-1,2,4-triazole](/img/structure/B4954793.png)
![1-(2-ethoxyphenyl)-4-[phenyl(phenylthio)acetyl]piperazine](/img/structure/B4954795.png)

![3-methyl-2-(5-methyl-4-phenoxy-1H-pyrazol-3-yl)-5-[(1-phenyl-1H-pyrazol-4-yl)methoxy]phenol](/img/structure/B4954809.png)
![N-ethyl-3-{[1-(methylsulfonyl)-4-piperidinyl]oxy}-N-[2-(1H-pyrazol-1-yl)ethyl]benzamide](/img/structure/B4954819.png)
![3-[4-(1-piperidinylcarbonyl)-3-(2-thienyl)-1H-pyrazol-1-yl]propanenitrile](/img/structure/B4954820.png)

![N-[1-(anilinocarbonyl)-2-(1,3-benzodioxol-5-yl)vinyl]-2-methylbenzamide](/img/structure/B4954831.png)
![isobutyl [1-(1H-indol-3-ylmethyl)-2-(4-morpholinyl)-2-oxoethyl]carbamate](/img/structure/B4954849.png)

